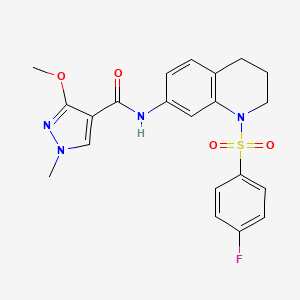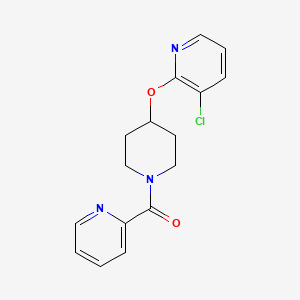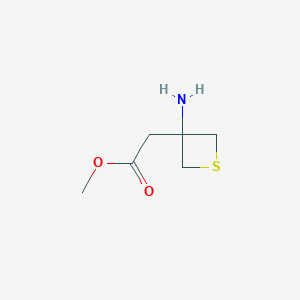![molecular formula C8H9N5O2 B2899541 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide CAS No. 2034470-65-8](/img/structure/B2899541.png)
2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of triazolopyridazines
Wirkmechanismus
Target of Action
Related compounds have been identified as pan-phosphodiesterase (pde) family inhibitors . PDEs play a crucial role in cellular signal transduction by breaking down cyclic nucleotides like cAMP and cGMP, thus regulating their intracellular levels.
Mode of Action
As a PDE inhibitor, this compound likely increases the intracellular levels of cAMP and cGMP by preventing their breakdown . This can lead to a variety of effects depending on the specific PDE isoform inhibited and the tissue in which it is expressed.
Result of Action
The result of the compound’s action would depend on the specific cellular context. In general, increasing cAMP or cGMP levels can lead to activation or inhibition of various downstream signaling pathways. For example, in some contexts, increased cAMP levels can lead to activation of protein kinase A (PKA), which can then phosphorylate a variety of target proteins, leading to changes in cell behavior .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide typically involves the reaction of 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine with chloroacetic acid or its derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine: The parent compound, which lacks the acetamide group.
2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanol: A similar compound where the acetamide group is replaced by an ethanol group.
Uniqueness
2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
IUPAC Name |
2-[(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-5-2-6(15-3-7(9)14)8-11-10-4-13(8)12-5/h2,4H,3H2,1H3,(H2,9,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKWLKDDKRNBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2899460.png)


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2899464.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2899470.png)
![1-(4-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2899472.png)
![N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2899473.png)

![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2899476.png)
![4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid](/img/structure/B2899477.png)
![Dimethyl 2-[(bromoacetyl)amino]terephthalate](/img/structure/B2899478.png)


